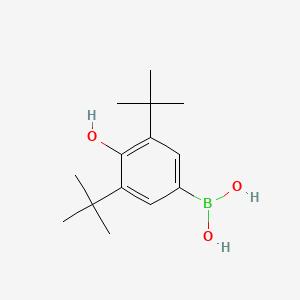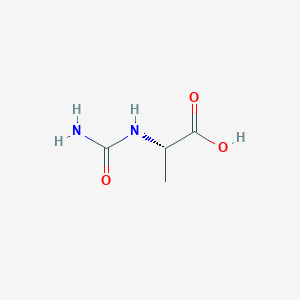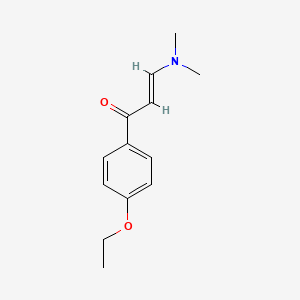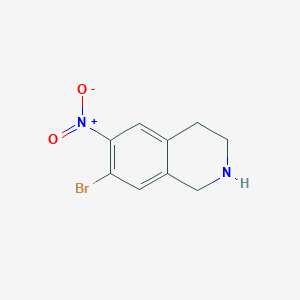
2-bromo-N-(2-chlorophenyl)propanamide
Descripción general
Descripción
2-Bromo-N-(2-chlorophenyl)propanamide is an organic compound with the molecular formula C9H9BrClNO It is a derivative of propanamide, where the amide nitrogen is substituted with a 2-chlorophenyl group and the alpha carbon is substituted with a bromine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-chlorophenyl)propanamide typically involves the bromination of N-(2-chlorophenyl)propanamide. One common method is as follows:
Starting Material: N-(2-chlorophenyl)propanamide.
Reagent: Bromine (Br2).
Solvent: An inert solvent such as dichloromethane (CH2Cl2).
Reaction Conditions: The reaction is carried out at low temperatures to control the rate of bromination and to avoid side reactions.
The reaction proceeds via the electrophilic addition of bromine to the alpha carbon of the propanamide, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-N-(2-chlorophenyl)propanamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile, such as a hydroxide ion (OH-) or an amine (NH2R).
Reduction: The compound can be reduced to form the corresponding amine, N-(2-chlorophenyl)propanamide.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
-
Nucleophilic Substitution
- Reagents: Nucleophiles such as sodium hydroxide (NaOH) or amines.
- Conditions: Typically carried out in polar solvents like water or alcohols at elevated temperatures.
-
Reduction
- Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
- Conditions: Carried out under anhydrous conditions to prevent side reactions.
-
Hydrolysis
- Reagents: Acids (HCl) or bases (NaOH).
- Conditions: Heated under reflux to ensure complete hydrolysis.
Major Products Formed
Nucleophilic Substitution: Formation of substituted propanamides.
Reduction: Formation of N-(2-chlorophenyl)propanamide.
Hydrolysis: Formation of 2-chlorobenzoic acid and ammonia or amine.
Aplicaciones Científicas De Investigación
2-Bromo-N-(2-chlorophenyl)propanamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-(2-chlorophenyl)propanamide depends on its specific application. In biological systems, it may interact with cellular proteins and enzymes, leading to inhibition or activation of specific pathways. The bromine and chlorine atoms in the molecule can form strong interactions with biological targets, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-N-(4-chlorophenyl)propanamide: Similar structure but with the chlorine atom in the para position.
2-Bromo-N-(2-fluorophenyl)propanamide: Similar structure but with a fluorine atom instead of chlorine.
2-Bromo-N-(2-methylphenyl)propanamide: Similar structure but with a methyl group instead of chlorine.
Uniqueness
2-Bromo-N-(2-chlorophenyl)propanamide is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and interaction with other molecules. The presence of both halogen atoms can enhance its biological activity and make it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-bromo-N-(2-chlorophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c1-6(10)9(13)12-8-5-3-2-4-7(8)11/h2-6H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCIPVPEDGFBPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3'-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,2'-bipyridine]-3-carboxylic acid](/img/structure/B3034520.png)
![2-[2-(2,4-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B3034521.png)
![5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3034523.png)

![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B3034527.png)







![2-[(3-chlorobenzoyl)amino]propanoic Acid](/img/structure/B3034539.png)

